![molecular formula C24H25FN2O5 B2877879 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[3-(dimethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one CAS No. 618405-59-7](/img/structure/B2877879.png)
4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[3-(dimethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[3-(dimethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a useful research compound. Its molecular formula is C24H25FN2O5 and its molecular weight is 440.471. The purity is usually 95%.
BenchChem offers high-quality 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[3-(dimethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[3-(dimethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Diversity
One study detailed the generation of a structurally diverse library of compounds through alkylation and ring closure reactions using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride as a starting material. This research demonstrates the potential for creating a wide array of structurally related compounds, which could include derivatives of the compound , for various applications including medicinal chemistry and material science G. Roman (2013).
Antimicrobial Properties
Another relevant study involves the synthesis and antimicrobial evaluation of isoxazoline incorporated pyrrole derivatives. Novel substituted compounds were synthesized and exhibited in vitro antibacterial activity, suggesting that structurally related compounds could potentially be explored for antimicrobial properties Abhishek Kumar et al. (2017).
Antitumor and Anticancer Research
Research into pyrrol derivative "5-amyno-4-(1,3-benzothyazol-2-yn)-1-(3-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one" showcased antiproliferative activities in vitro and investigated its impact on gut organs in rats with colon cancer. Such studies highlight the potential for compounds with pyrrol structures to contribute to anticancer research and treatment development H. Kuznietsova et al. (2015).
Electron Transport and Solar Cell Efficiency
A novel conjugated polyelectrolyte was synthesized and used as an electron-transporting layer in highly efficient, inverted structure polymer solar cells. This indicates that derivatives of the compound could be researched for applications in improving the efficiency of solar cells and other electronic devices Hong‐I Kim et al. (2014).
Stereoselectivity in Pharmacological Agents
A study on the stereoselectivity of calcium antagonists related to 1,4-dihydropyridine derivatives, including analysis on enantiomers, provides insights into how structural modifications affect biological activity. This research could guide the development of pharmacological agents based on the structural framework similar to the compound , emphasizing the importance of stereochemistry in drug design K. Tamazawa et al. (1986).
Propriétés
IUPAC Name |
(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-[3-(dimethylamino)propyl]-5-(2-fluorophenyl)pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN2O5/c1-26(2)10-5-11-27-21(16-6-3-4-7-17(16)25)20(23(29)24(27)30)22(28)15-8-9-18-19(14-15)32-13-12-31-18/h3-4,6-9,14,21,28H,5,10-13H2,1-2H3/b22-20+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMORMTKEIGBYTO-LSDHQDQOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(C(=C(C2=CC3=C(C=C2)OCCO3)O)C(=O)C1=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCN1C(/C(=C(/C2=CC3=C(C=C2)OCCO3)\O)/C(=O)C1=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[3-(dimethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2877798.png)
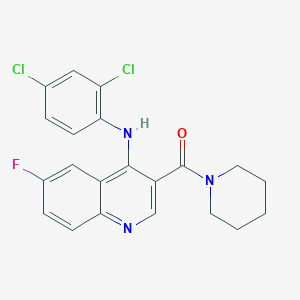
![2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile](/img/structure/B2877802.png)
![5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2877803.png)
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-(4-fluorophenyl)acetamide](/img/structure/B2877804.png)
![(Z)-2-[4-(3-fluoropropoxy)phenyl]-3-(4-toluidino)-2-propenenitrile](/img/structure/B2877805.png)
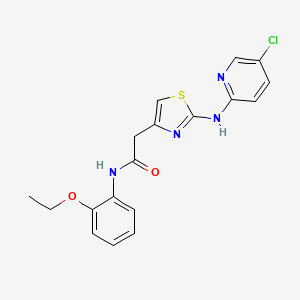
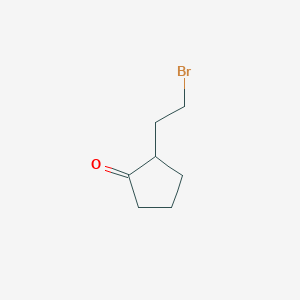

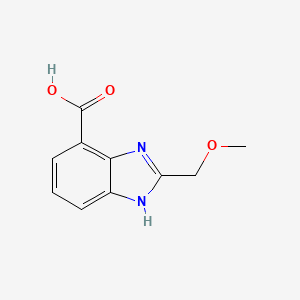
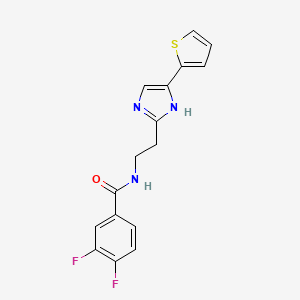

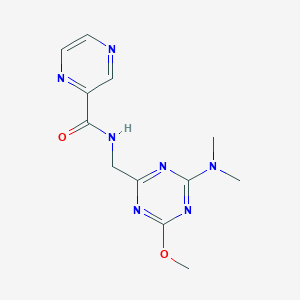
![6-Formyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylic acid](/img/structure/B2877819.png)